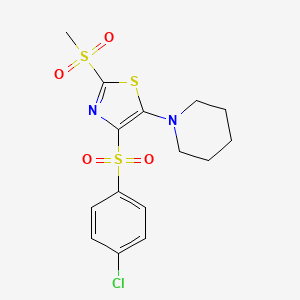

4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole is a complex organic compound that belongs to the thiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and sulfonyl groups. Common reagents used in these reactions include chlorosulfonic acid, methylsulfonyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Reactivity of Sulfonyl Groups

The methylsulfonyl and 4-chlorophenylsulfonyl groups are electron-withdrawing, directing electrophilic substitution to specific positions on the thiazole ring.

-

Nucleophilic Aromatic Substitution (NAS):

Ar-SO2-Cl+NH2R→Ar-SO2-NHR+HCl

The para-chlorine on the phenylsulfonyl group can undergo NAS with strong nucleophiles (e.g., amines, alkoxides) under high-temperature conditions .

Example: -

Reduction Reactions:

Sulfonyl groups are generally resistant to reduction, but LiAlH₄ may reduce them to thioethers in extreme conditions.

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and cycloadditions:

Piperidine Moieties in Coupling Reactions

The piperidine nitrogen can act as a nucleophile in alkylation or acylation reactions:

-

Alkylation:

Piperidine-N+CH3I→Piperidine-N+-CH3⋅I−

Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

Example: -

Acylation:

Acetyl chloride in pyridine yields N-acylated derivatives .

Stability and Degradation Pathways

-

Hydrolytic Stability:

Sulfonyl groups resist hydrolysis under acidic/basic conditions but may degrade at >100°C . -

Thermal Decomposition:

Differential scanning calorimetry (DSC) shows decomposition onset at ~250°C, releasing SO₂ and HCl.

Comparative Reactivity Table

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring substituted with a piperidine group and sulfonyl moieties. Its molecular formula is C16H18ClN3O4S2, and it possesses a molecular weight of approximately 383.9 g/mol. The presence of the chlorophenyl and methylsulfonyl groups enhances its biological activity by influencing its interaction with biological targets.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of thiazole derivatives, including this compound. Research indicates that thiazole-bearing analogues exhibit significant anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The structure-activity relationship (SAR) analysis demonstrates that the presence of electron-withdrawing groups like chlorine on the phenyl ring enhances anticonvulsant efficacy .

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activities against a range of pathogens. For instance, compounds similar to 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, revealing that modifications to the thiazole core can significantly impact antimicrobial potency .

Anticancer Potential

Recent studies highlight the anticancer potential of thiazole derivatives, including those with similar structural characteristics to this compound. These compounds have demonstrated antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The mechanisms of action often involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticonvulsant Activity Assessment

In a study assessing various thiazole derivatives for anticonvulsant activity, compounds were evaluated in both MES and PTZ models. The results indicated that certain substitutions on the thiazole ring significantly improved protective effects against seizures, with some compounds exhibiting potency comparable to established anticonvulsants like ethosuximide .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole analogues revealed that compounds with specific substituents showed enhanced activity against resistant bacterial strains. The study emphasized the importance of electronic effects from substituents in modulating antibacterial efficacy .

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and thiazole groups play a crucial role in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)imidazole

- 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)benzothiazole

Uniqueness

Compared to similar compounds, 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole exhibits unique chemical properties due to the presence of the thiazole ring. This ring structure contributes to its stability and reactivity, making it a valuable compound for various applications. Additionally, the combination of sulfonyl and piperidine groups enhances its potential biological activities, distinguishing it from other related compounds.

Biological Activity

4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, sulfonyl moiety, and piperidine ring, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure

The molecular formula of the compound is C13H16ClN3O4S2, and it features the following structural components:

- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.

- Chlorophenyl group : A phenyl ring substituted with a chlorine atom, enhancing lipophilicity and biological activity.

Antimicrobial Activity

A study evaluating various thiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be in the range of 100–400 µg/mL for effective compounds .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Other Thiazole Derivative | 200 | Escherichia coli |

Anticancer Activity

Research has indicated that thiazole derivatives exhibit potential anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival .

Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 µM.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, particularly those involved in cancer progression and inflammation. For instance, it has shown activity against cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Modifications in the sulfonyl group or the piperidine ring can enhance potency or selectivity for specific biological targets. For instance, the introduction of electron-withdrawing groups on the aromatic rings has been correlated with increased enzyme inhibition .

Properties

Molecular Formula |

C15H17ClN2O4S3 |

|---|---|

Molecular Weight |

421.0 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-5-piperidin-1-yl-1,3-thiazole |

InChI |

InChI=1S/C15H17ClN2O4S3/c1-24(19,20)15-17-13(14(23-15)18-9-3-2-4-10-18)25(21,22)12-7-5-11(16)6-8-12/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

MAMABHKOCHNLRO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(S1)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.